1H-Pyrazole, 1-[(4-chloro-3-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
CAS No.: 1604036-65-8
Cat. No.: VC2735971
Molecular Formula: C16H19BClFN2O2
Molecular Weight: 336.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1604036-65-8 |
|---|---|
| Molecular Formula | C16H19BClFN2O2 |
| Molecular Weight | 336.6 g/mol |
| IUPAC Name | 1-[(4-chloro-3-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
| Standard InChI | InChI=1S/C16H19BClFN2O2/c1-15(2)16(3,4)23-17(22-15)12-8-20-21(10-12)9-11-5-6-13(18)14(19)7-11/h5-8,10H,9H2,1-4H3 |
| Standard InChI Key | PXBRHAWBYVGBJA-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC(=C(C=C3)Cl)F |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC(=C(C=C3)Cl)F |
Introduction
Chemical Structure and Physical Properties
Structural Features
The title compound features a pyrazole core with several key structural elements. The pyrazole ring serves as the central heterocyclic scaffold, with a chlorofluorophenylmethyl group attached to one of the nitrogen atoms (N-1 position) and a tetramethyl-dioxaborolan group at the C-4 position. This arrangement creates a molecule with multiple reactive sites and distinct chemical behavior.
Physical and Chemical Properties
The compound's physical and chemical properties are summarized in Table 1 below:
| Property | Value |
|---|---|
| CAS Number | 1604036-65-8 |
| Molecular Formula | C16H19BClFN2O2 |
| Molecular Weight | 336.6 g/mol |
| IUPAC Name | 1-[(4-chloro-3-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
| Standard InChI | InChI=1S/C16H19BClFN2O2/c1-15(2)16(3,4)23-17(22-15)12-8-20-21(10-12)9-11-5-6-13(18)14(19)7-11/h5-8,10H,9H2,1-4H3 |
| Standard InChIKey | PXBRHAWBYVGBJA-UHFFFAOYSA-N |
| Physical State | Solid (predicted based on similar compounds) |
| Boiling Point | Not determined |
| Melting Point | Not determined |
The compound possesses a unique three-dimensional structure due to the tetrahedral geometry of the boron atom and the planar nature of the pyrazole ring. The boronic ester group (pinacol boronate) is a key feature that contributes to the compound's stability while maintaining reactivity for subsequent transformations .
Synthetic Approaches and Methodologies
Proposed Synthetic Pathway
For the title compound, the synthesis likely involves:
-
Preparation of 1-[(4-chloro-3-fluorophenyl)methyl]-1H-pyrazole through N-alkylation of pyrazole
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Selective C-H borylation at the C-4 position using an iridium catalyst system
The general reaction conditions, based on similar compounds, would include:
| Reagent/Condition | Specification |
|---|---|
| Catalyst | [Ir(OMe)(COD)]2 (typically 3 mol% Ir) |
| Ligand | 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) |
| Boron Source | Pinacolborane (HBPin) |
| Solvent | Pentane, THF, or ether |
| Temperature | Room temperature (approximately 20°C) |
| Reaction Time | 5-10 hours (monitored by TLC or GC-FID) |
| Purification | Solvent removal, washing with pentane, and potential kugelrohr distillation |
This synthetic methodology is inferred from closely related compounds and may require optimization for the specific substrate .
Reactivity and Chemical Applications
Cross-Coupling Reactions
The most significant chemical application of 1H-Pyrazole, 1-[(4-chloro-3-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is its participation in Suzuki-Miyaura cross-coupling reactions. The boronic ester functionality serves as an activated form of a boronic acid, enabling efficient coupling with various aryl and heteroaryl halides in the presence of palladium catalysts. This reactivity allows for:
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Formation of C-C bonds between the pyrazole C-4 position and various aryl or heteroaryl groups
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Incorporation of the pyrazole moiety into complex molecular structures
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Late-stage functionalization of drug candidates or materials
Additional Chemical Transformations
Beyond cross-coupling reactions, the compound can undergo several other chemical transformations:
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Conversion of the boronic ester to other functional groups (hydroxyl, amino, halogen)
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Oxidation to yield the corresponding 4-hydroxypyrazole derivative
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Functionalization of the chloro and fluoro substituents through nucleophilic aromatic substitution or metal-catalyzed coupling
These transformation capabilities make the compound a versatile synthetic intermediate for accessing diverse pyrazole derivatives with tailored properties.
| Potential Therapeutic Area | Relevant Structural Features |
|---|---|
| Kinase Inhibitors | Pyrazole core, halogenated phenyl group |
| Anti-inflammatory Agents | Pyrazole scaffold with functionalization potential |
| CNS-Active Compounds | Balanced lipophilicity, potential blood-brain barrier penetration |
| Anticancer Agents | Multiple sites for derivatization and target binding |
Structure-Property Relationships
Electronic Properties
The electronic distribution within 1H-Pyrazole, 1-[(4-chloro-3-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is influenced by several factors:
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The electron-withdrawing nature of the chloro and fluoro substituents on the phenyl ring
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The electron-donating character of the boronic ester group
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The aromatic pyrazole core's electron distribution
These electronic features collectively determine the compound's reactivity patterns, particularly in electrophilic and nucleophilic reactions. The presence of the boronic ester makes the C-4 position nucleophilic, enabling its participation in cross-coupling reactions.
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